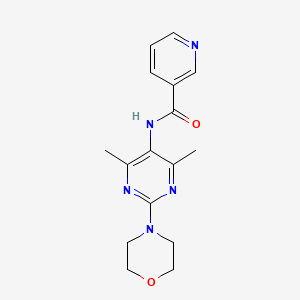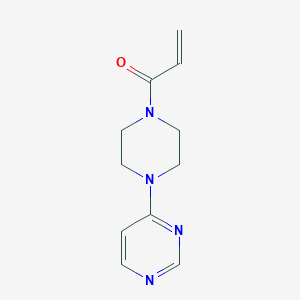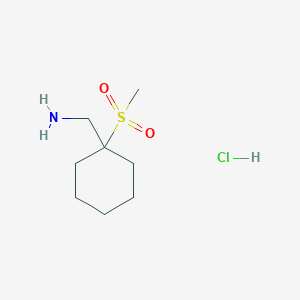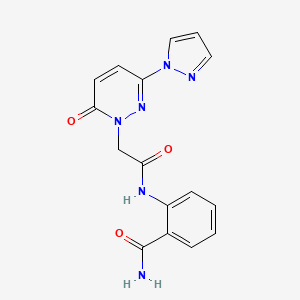
4-((1-(1H-indole-2-carbonyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-((1-(1H-indole-2-carbonyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one” is a complex organic molecule with the molecular formula C20H21N3O3 . It is an indole derivative, which means it contains an indole nucleus in its structure .
Molecular Structure Analysis
The molecular structure of this compound includes an indole nucleus, which is also known as benzopyrrole. This nucleus contains a benzenoid nucleus and has 10 π-electrons, which makes them aromatic in nature .Scientific Research Applications
Anticancer Activity of Related Compounds
Research on polysubstituted 4H-Pyran derivatives, which share a related structural framework, has shown significant potential in anticancer activity. An efficient microwave-assisted one-pot synthesis procedure has been developed for such compounds, demonstrating their potent activity against different human cancer cell lines across nine cancer panels. This indicates a promising direction for exploring anticancer therapeutics within similar chemical families (S. Hadiyal et al., 2020).
Pharmaceutical and Agrochemical Relevance
Nitrogen-containing compounds, including pyrroles, pyridines, and indoles, are crucial structural components in pharmaceuticals and agrochemicals due to their high biological activities. These heterocyclic compounds are used in a wide range of applications from herbicides and insecticides to vitamins and pharmaceuticals, highlighting the importance of research into compounds like 4-((1-(1H-indole-2-carbonyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one within these sectors (Ya Suhiko Higasio & T. Shoji, 2001).
Role in Synthesis of Heterocyclic Compounds
Heterocyclic compounds like pyrroles, pyrazines, and pyridines are fundamental in synthesizing various bioactive natural products and pharmaceuticals. For example, a silver-mediated oxidative transformation has been employed to construct a variety of phosphinoyl-containing heterocycles, offering a straightforward route for C-P bond formation and cyclization. Such methodologies underscore the relevance of intricate molecules in synthesizing complex heterocyclic structures that are pivotal in drug development and other scientific applications (Su Chen et al., 2016).
Antioxidant Activity
The synthesis and evaluation of derivatives related to pyrrolidinones have demonstrated significant antioxidant activity. These findings suggest that similar compounds could possess promising biological activities, including radical scavenging properties, which are essential for developing therapeutic agents against oxidative stress-related diseases (N. Nguyen et al., 2022).
Mechanism of Action
It’s worth noting that the compound contains an indole nucleus, which is a common structure in many bioactive compounds . Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . They bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
properties
IUPAC Name |
4-[1-(1H-indole-2-carbonyl)pyrrolidin-3-yl]oxy-6-methylpyran-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4/c1-12-8-15(10-18(22)24-12)25-14-6-7-21(11-14)19(23)17-9-13-4-2-3-5-16(13)20-17/h2-5,8-10,14,20H,6-7,11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSZYCCBEHJIYDY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)OC2CCN(C2)C(=O)C3=CC4=CC=CC=C4N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]-1-oxo-1H-isothiochromene-3-carboxamide](/img/structure/B2365397.png)

![2-{[6-acetyl-3-cyano-4-(trifluoromethyl)-5,6,7,8-tetrahydro[1,6]naphthyridin-2-yl]sulfanyl}-N-(4-chlorobenzyl)acetamide](/img/structure/B2365402.png)
![5-Chloro-2-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyrimidine](/img/structure/B2365404.png)

![ethyl 4-[5-(trifluoromethyl)-1H-pyrazol-1-yl]butanoate](/img/structure/B2365406.png)


![1-[2-(1H-indol-3-yl)ethyl]-3-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B2365411.png)

![3-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(3,5-dimethoxybenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2365414.png)
![cyclohexyl((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2365415.png)

![2-Ethoxy-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)ethanone](/img/structure/B2365419.png)